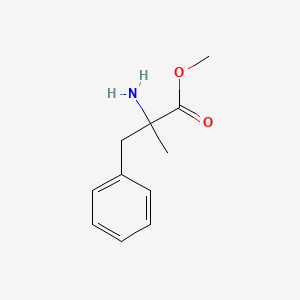![molecular formula C8H6F3NO3 B6205624 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 2092523-73-2](/img/new.no-structure.jpg)
1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is an important organic compound with a unique structure that includes a trifluoromethyl group, an oxazole ring, and a cyclopropane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group and the cyclopropane carboxylic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by trifluoromethylation and subsequent cyclopropanation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar in structure but lacks the oxazole ring.
3-(trifluoromethyl)-1,2-oxazole: Contains the oxazole ring and trifluoromethyl group but lacks the cyclopropane carboxylic acid moiety.
Uniqueness
1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is unique due to the combination of its trifluoromethyl group, oxazole ring, and cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
2092523-73-2 |
|---|---|
Fórmula molecular |
C8H6F3NO3 |
Peso molecular |
221.1 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



